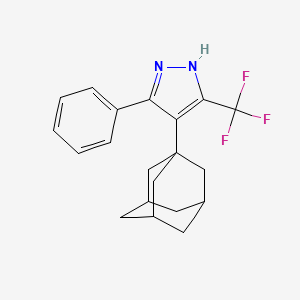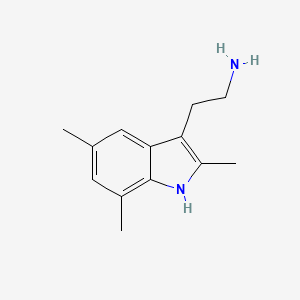
2-(2,5,7-trimethyl-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,7-Trimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C13H18N2 It is an indole derivative, characterized by the presence of an indole ring substituted with three methyl groups at positions 2, 5, and 7, and an ethanamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,7-trimethyl-1H-indol-3-yl)ethanamine typically involves the following steps:
Formylation: The indole ring is first formylated to introduce a formyl group at the desired position.
Condensation with Nitromethane: The formylated indole undergoes condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene intermediate is then reduced to yield the desired ethanamine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5,7-Trimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the ethanamine group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,5,7-Trimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,5,7-trimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: 2-(1H-Indol-3-yl)ethanamine, a naturally occurring compound with similar structure but without the methyl substitutions.
5-Methoxytryptamine: 2-(5-Methoxy-1H-indol-3-yl)ethanamine, which has a methoxy group at position 5 instead of methyl groups.
N-Methyltryptamine: 2-(1H-Indol-3-yl)-N-methylethanamine, where the ethanamine group is methylated .
Uniqueness
2-(2,5,7-Trimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of three methyl groups at positions 2, 5, and 7 can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(2,5,7-trimethyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-8-6-9(2)13-12(7-8)11(4-5-14)10(3)15-13/h6-7,15H,4-5,14H2,1-3H3 |
InChI Key |
XRDRQYRTEZXWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11505875.png)
![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate](/img/structure/B11505887.png)
![Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate](/img/structure/B11505895.png)
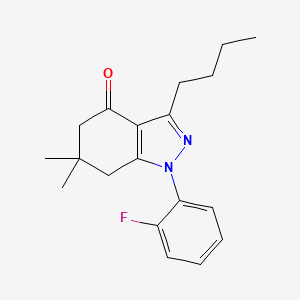
![11-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505898.png)
![methyl 11-(2,3-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11505901.png)
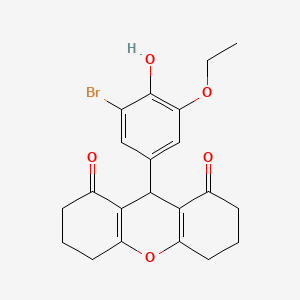
![N,N'-ethane-1,2-diylbis[N'-(phenylsulfonyl)benzenecarboximidamide]](/img/structure/B11505912.png)
![8-{4-[(3,6-dichloropyridin-2-yl)oxy]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11505914.png)
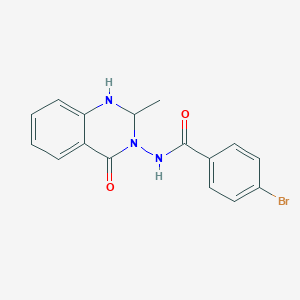
![8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile](/img/structure/B11505946.png)
![methyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11505950.png)

